![molecular formula C18H19N3O3S B2752231 N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide CAS No. 851780-65-9](/img/structure/B2752231.png)
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide” is a chemical compound that belongs to the class of pyrazoline derivatives . Pyrazoline derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of this compound involves a mixture of pyrazoline derivatives and acetyl chloride in dioxane . The reaction mixture is left for 5 hours at room temperature, then poured onto ice-water, and extracted with dichloromethane .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazoline core, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The pyrazoline core is substituted with acetyl and phenyl groups .科学的研究の応用
Interaction Studies and Molecular Properties
Research on quinoxaline derivatives, closely related to the pyrazole compounds, explores the effects of temperature and concentration on molecular interactions, emphasizing the importance of such compounds in understanding solute-solute and solute-solvent interactions. These studies highlight the potential application of N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide in elucidating intermolecular forces and properties in solution, which is crucial for designing better pharmaceuticals and materials (Raphael, Bahadur, & Ebenso, 2015).
Synthesis and Catalysis
The synthesis of complex organic compounds, including pyrrolidines and diarylpyrazoles, reveals the importance of sulfonamide groups in facilitating reactions and achieving high yields and selectivity. This underscores the role of sulfonamides in organic synthesis, particularly in constructing nitrogen-containing heterocycles, which are prevalent in many bioactive molecules. The methodologies developed can be applied to synthesize related compounds for use in medicinal chemistry and material science (Craig, Jones, & Rowlands, 2000).
Corrosion Inhibition
Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides demonstrate their effectiveness as corrosion inhibitors, revealing the potential application of similar sulfonamide compounds in protecting metals against corrosion. This application is vital for extending the lifespan of metal structures and components in harsh chemical environments, highlighting the compound's relevance in materials science and engineering (Olasunkanmi et al., 2016).
Insecticidal Activity
Research into pyrazole methanesulfonates for their insecticidal properties indicates a potential application of similar compounds in developing new, effective insecticides. The ability to target specific pests while minimizing mammalian toxicity is crucial for agricultural and public health applications, suggesting a role for sulfonamide derivatives in pest control strategies (Finkelstein & Strock, 1997).
将来の方向性
作用機序
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
特性
IUPAC Name |
N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13(22)21-18(14-7-4-3-5-8-14)12-17(19-21)15-9-6-10-16(11-15)20-25(2,23)24/h3-11,18,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBWVFQBGAXZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)
![2-Chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide](/img/structure/B2752154.png)

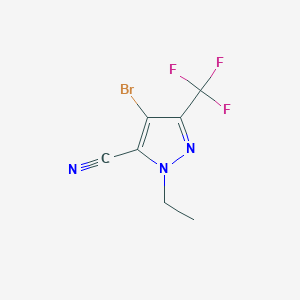

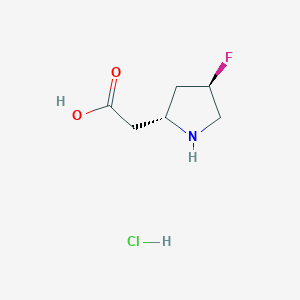
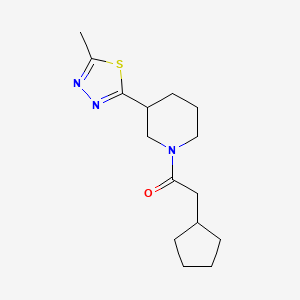
![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)
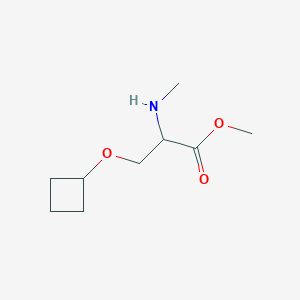
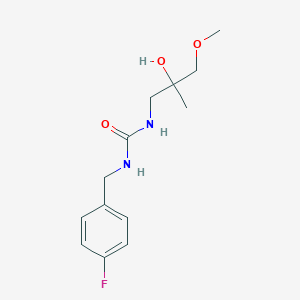

![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)
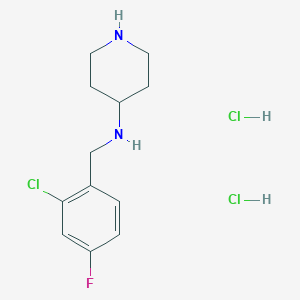
![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)